![molecular formula C20H17NO4 B5823341 2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5823341.png)
2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid, commonly known as Napabucasin, is a small molecule inhibitor of cancer stem cells. It was first discovered by scientists at the Japanese pharmaceutical company, Taiho Pharmaceutical Co., Ltd. Napabucasin is a promising drug candidate for cancer treatment due to its ability to target cancer stem cells, which are responsible for tumor growth and metastasis.
Mécanisme D'action
Napabucasin targets cancer stem cells by inhibiting the STAT3 signaling pathway. The STAT3 pathway is involved in the self-renewal and survival of cancer stem cells. Napabucasin inhibits the activation of STAT3, thereby reducing the self-renewal and survival of cancer stem cells. This leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Napabucasin has been shown to have several biochemical and physiological effects. It inhibits the growth and metastasis of cancer cells by targeting cancer stem cells. It also reduces the expression of genes involved in inflammation and angiogenesis, which are important processes in cancer progression. Napabucasin has been shown to have low toxicity and is well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
Napabucasin has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has low toxicity and is well-tolerated in preclinical studies. However, Napabucasin has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vitro and in vivo studies. It also has low bioavailability, which can limit its effectiveness in clinical trials.
Orientations Futures
There are several future directions for Napabucasin research. One direction is to improve its solubility and bioavailability to increase its effectiveness in clinical trials. Another direction is to investigate its potential in combination therapy with other anti-cancer drugs. Napabucasin's ability to target cancer stem cells makes it a promising drug candidate for combination therapy. Additionally, further research is needed to understand its mechanism of action and its potential in other types of cancer.
Méthodes De Synthèse
The synthesis of Napabucasin involves the condensation of 2-methyl-3-nitrobenzoic acid with 1-naphthol in the presence of sodium hydride and DMF. The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product. The overall yield of Napabucasin is around 20%.
Applications De Recherche Scientifique
Napabucasin has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including colorectal, pancreatic, and liver cancer cells. Napabucasin's ability to target cancer stem cells, which are responsible for tumor growth and metastasis, makes it a promising drug candidate for cancer treatment.
Propriétés
IUPAC Name |
2-methyl-3-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-15(20(23)24)9-5-10-17(13)21-19(22)12-25-18-11-4-7-14-6-2-3-8-16(14)18/h2-11H,12H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDDDUVLALRHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.